molecular formula C8H6ClN3O2 B12963355 3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B12963355
M. Wt: 211.60 g/mol
InChI Key: VWPGAFUJTBZLPL-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and carboxylic acid groups make it a versatile intermediate for further chemical modifications, enhancing its potential for various applications .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

3-chloro-4-methyl-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-3-2-4(8(13)14)10-7-5(3)6(9)11-12-7/h2H,1H3,(H,13,14)(H,10,11,12)

InChI Key

VWPGAFUJTBZLPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)Cl)C(=O)O

Origin of Product

United States

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